molecular formula C7H7F3N2 B1329305 3,5-Diaminobenzotrifluoride CAS No. 368-53-6

3,5-Diaminobenzotrifluoride

Cat. No.: B1329305
CAS No.: 368-53-6
M. Wt: 176.14 g/mol
InChI Key: KZSXRDLXTFEHJM-UHFFFAOYSA-N
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Description

Historical Context and Evolution in Chemical Synthesis

The development of 3,5-Diaminobenzotrifluoride is intrinsically linked to the broader field of fluorine chemistry and the demand for high-performance materials in the mid-20th century. The initial synthesis of related fluorinated aromatic compounds laid the groundwork for its eventual preparation. For instance, the synthesis of precursors like 3,5-dinitrobenzotrifluoride (B42144) was a key step, which could be prepared by the nitration of 3-nitrobenzotrifluoride. usgs.gov

A significant method for the preparation of this compound involves a multi-step process starting from a halogenated and nitrated precursor. One documented synthesis route prepares this compound by reacting 4-chloro-3,5-dinitrobenzotrifluoride (B147460) with sodium formate (B1220265) in acetic acid, in the presence of sodium acetate (B1210297) and a palladium on carbon catalyst. google.com This process involves the reduction of the nitro groups to amine groups and the dehalogenation of the ring. The evolution of such synthetic methods has been driven by the need for efficient and reliable production of this key monomer for advanced applications.

Significance in Contemporary Organic Chemistry and Materials Science

The primary significance of this compound lies in its role as a monomer in the synthesis of fluorinated polyimides. nasa.govnasa.gov Polyimides are a class of high-performance polymers known for their exceptional thermal and chemical stability. The incorporation of the trifluoromethyl (-CF₃) group from the this compound monomer into the polymer backbone imparts several desirable properties. nasa.gov

Fluorinated polyimides derived from this diamine exhibit characteristics that are highly attractive for demanding applications, particularly in the aerospace and electronics industries. nasa.gov These properties include:

Improved Solubility: The presence of the -CF₃ group can disrupt polymer chain packing, leading to increased solubility in common organic solvents, which facilitates processing. nasa.gov

Low Dielectric Constant: The fluorine atoms lower the polarizability of the polymer chains, resulting in a low dielectric constant, a critical property for microelectronics packaging and high-speed circuitry. nasa.gov

Optical Transparency: Films made from these polyimides can be relatively colorless and possess high optical transparency. researchgate.net

Low Moisture Uptake: The hydrophobic nature of the fluorine atoms reduces the absorption of moisture, which is crucial for maintaining stable electrical properties in varying humidity environments. researchgate.net

These materials can be processed into various forms, such as thin films, protective coatings, and moldings for use as interlevel dielectrics, electric circuit substrates, and components in advanced composites. nasa.govresearchgate.net

Overview of Key Research Areas Pertaining to this compound

Research involving this compound is predominantly focused on the field of materials science, with a strong emphasis on polymer chemistry.

The primary area of investigation is the synthesis and characterization of novel polyimides . nasa.govnasa.gov Researchers continue to explore the reactions of this compound with various aromatic dianhydrides to create new polyimides with optimized properties. nasa.gov This includes developing polymers with even higher glass transition temperatures, improved mechanical strength, and enhanced processability for next-generation applications in aerospace and electronics. nasa.gov The goal is to produce materials that can withstand extreme conditions while meeting the miniaturization and performance demands of modern technology. researchgate.net

A more specialized area of research explores the photochemical reactivity of this compound. researchgate.netnih.gov Studies have shown that when irradiated with ultraviolet light (e.g., at 310 nm) in an aqueous solution, the compound can undergo photochemical defluorination. researchgate.netnih.gov In this reaction, the trifluoromethyl group is hydrolyzed, leading to the formation of 3,5-diaminobenzoic acid. nih.gov This reactivity opens up potential applications in areas such as photosensitive materials or as part of a detection system for related compounds like 3,5-dinitrobenzotrifluoride, where the enzymatic reduction to this compound followed by photochemical defluorination could provide a detectable signal. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 368-53-6
Molecular Formula C₇H₇F₃N₂
Molecular Weight 176.14 g/mol
Appearance Brown Solid
Melting Point 87-89 °C
Boiling Point 275.0 ± 40.0 °C (Predicted)

| Density | 1.2773 (Estimate) |

Data sourced from ChemicalBook. chemicalbook.com

Table 2: Enhanced Properties of Polyimides Derived from this compound

Property Enhancement/Characteristic Significance
Thermal Stability High thermo-oxidative stability Suitable for high-temperature applications in aerospace and electronics. nasa.govnasa.gov
Solubility Soluble in common polar solvents Facilitates easier processing into films and coatings. nasa.gov
Dielectric Constant Low Reduces signal delay and crosstalk in microelectronic components. nasa.govresearchgate.net
Optical Properties High optical transparency, relatively colorless Useful for applications requiring light transmission, such as flexible displays. nasa.govresearchgate.net

| Moisture Absorption | Low | Maintains stable electrical and mechanical properties in humid environments. researchgate.net |

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
1,3-phenylenediamine
3,5-dinitrobenzotrifluoride
4-chloro-3,5-dinitrobenzotrifluoride
3-nitrobenzotrifluoride
3,5-diaminobenzoic acid
Sodium formate
Acetic acid
Palladium

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(trifluoromethyl)benzene-1,3-diamine
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InChI

InChI=1S/C7H7F3N2/c8-7(9,10)4-1-5(11)3-6(12)2-4/h1-3H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSXRDLXTFEHJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4073170
Record name 1,3-Benzeneamine, 5-[(trifluoromethyl)-
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Molecular Weight

176.14 g/mol
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CAS No.

368-53-6
Record name 3,5-Diaminobenzotrifluoride
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Record name 3,5-Benzotrifluorodiamine
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Record name 1,3-Benzeneamine, 5-[(trifluoromethyl)-
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Record name 5-(trifluoromethyl)benzene-1,3-diamine
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Record name 3,5-BENZOTRIFLUORODIAMINE
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Synthetic Methodologies and Reaction Pathways to 3,5 Diaminobenzotrifluoride

Established Laboratory and Industrial Synthesis Routes

The most common and industrially viable methods for synthesizing 3,5-Diaminobenzotrifluoride rely on the reduction of readily available nitroaromatic compounds.

The most direct and widely utilized method for the synthesis of this compound is the catalytic hydrogenation of its dinitro precursor, 3,5-dinitrobenzotrifluoride (B42144). This process involves the reduction of the two nitro groups to amino groups using hydrogen gas in the presence of a metal catalyst.

This reaction is typically carried out under pressure with catalysts such as palladium on carbon (Pd/C), platinum, or nickel. researchgate.net The choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters that influence the reaction's efficiency and yield. For instance, analogous reductions of dinitroaromatic compounds, like 3,5-dinitrobenzoic acid, have been successfully performed using a Pd/C catalyst at pressures of 3-4 MPa and temperatures between 50-60°C, achieving yields greater than 95%. google.comresearchgate.net This environmental-friendly process avoids the use of more toxic reducing agents like hydrazine (B178648) hydrate. google.comresearchgate.net The catalyst can often be recovered through filtration and reused, making the process more economical for industrial-scale production. google.comresearchgate.net

Table 1: Representative Conditions for Catalytic Hydrogenation of Dinitroaromatic Compounds

Precursor Catalyst Solvent Temperature (°C) Pressure (MPa) Yield (%) Reference
3,5-Dinitrobenzoic Acid Pd/C Water/NaOH 50-60 3-4 >95 google.com, researchgate.net

This table presents data for analogous or related hydrogenations to illustrate typical process parameters.

Reductive amination is a powerful method for forming C-N bonds, typically by reacting a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion, which is then reduced to an amine. youtube.com This reaction is exceptionally versatile for synthesizing a wide range of primary, secondary, and tertiary amines by choosing the appropriate carbonyl and amine starting materials. youtube.commasterorganicchemistry.com Common reducing agents for this one-pot procedure include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl compound but are effective at reducing the intermediate iminium ion. masterorganicchemistry.com

However, it is important to note that reductive amination, in its classical definition involving a carbonyl precursor, is not a standard or direct route for the synthesis of this compound. The primary and established pathway involves the direct reduction of the nitro groups of 3,5-dinitrobenzotrifluoride, as detailed in the catalytic hydrogenation section.

An alternative pathway to this compound involves nucleophilic aromatic substitution (SNAr) on a suitably activated benzotrifluoride (B45747) precursor. The presence of strong electron-withdrawing groups, such as nitro groups, on the aromatic ring facilitates the attack of nucleophiles by stabilizing the negatively charged intermediate (Meisenheimer complex).

A documented example involves using 4-chloro-3,5-dinitrobenzotrifluoride (B147460) as the starting material. The chlorine atom serves as a leaving group. While direct substitution with ammonia (B1221849) or an amine nucleophile to introduce the first amino group is conceivable, a more complex reduction process has been patented where 4-chloro-3,5-dinitrobenzotrifluoride is reacted with sodium formate (B1220265) in the presence of a palladium on charcoal catalyst to yield this compound. Current time information in Bangalore, IN. In related chemistries, halogenated and nitrated aromatic compounds readily undergo substitution of the halogen atom by various nucleophiles, including amines. nih.govbeilstein-journals.orgnih.gov

Multi-step syntheses provide a high degree of control over the introduction of functional groups, particularly when synthesizing polysubstituted aromatic rings. Using a protecting group strategy involving an anilide intermediate is a classic approach. Although a specific pathway for this compound is not prominently documented, a plausible route can be constructed based on standard organic chemistry principles.

Such a synthesis could begin with 3-(trifluoromethyl)aniline. The amino group would first be protected, for instance, through acetylation with acetic anhydride (B1165640) to form the corresponding acetanilide (B955). This protection serves two purposes: it moderates the activating nature of the amine and sterically directs subsequent electrophilic substitution. The acetanilide is then subjected to nitration, typically using a mixture of nitric acid and sulfuric acid, to introduce two nitro groups onto the ring, directed to the positions meta to the trifluoromethyl group and ortho/para to the activating acetamido group. Following dinitration, the nitro groups are reduced to amino groups via catalytic hydrogenation. The final step is the hydrolysis of the acetanilide protecting group under acidic or basic conditions to reveal the third amino group, yielding this compound.

Advanced Functionalization and Derivatization Reactions of this compound

The two primary amino groups of this compound are the main sites of its chemical reactivity, allowing for a variety of functionalization and derivatization reactions.

The lone pairs of electrons on the nitrogen atoms make the amino groups nucleophilic and basic, enabling them to react with a wide range of electrophiles.

Acylation: The amino groups readily undergo acylation with reagents like acid chlorides or anhydrides to form stable amide bonds. For example, reaction with excess acetic anhydride can produce N,N'-diacetyl-3,5-diaminobenzotrifluoride. This type of reaction is fundamental and can be used as a protective strategy or to build more complex molecules. nih.govarkat-usa.org

Polymerization: A primary application of this compound is as a diamine monomer in polycondensation reactions. When reacted with dianhydrides or diacyl chlorides, it forms high-performance fluorinated polyimides and polyamides. These polymers are known for their excellent thermal stability, chemical resistance, and desirable dielectric properties, making them suitable for applications in aerospace and electronics.

Photochemical Reactions: Under UV irradiation (e.g., at 310 nm) in aqueous solutions, this compound can undergo an unusual photochemical reaction. This transformation involves the nucleophilic substitution of the trifluoromethyl group by water, leading to defluorination and the formation of 3,5-diaminobenzoic acid. organic-chemistry.org This reactivity is in contrast to its precursor, 3,5-dinitrobenzotrifluoride, which is photostable under similar conditions. thieme-connect.com

Table 2: Summary of Key Derivatization Reactions

Reaction Type Reagent(s) Product Type Application / Significance
Acylation Acetic Anhydride / Acetyl Chloride N,N'-Diacetyl derivative Synthesis of discrete molecules, protection of amino groups. nih.gov
Polymerization Aromatic Dianhydrides Fluorinated Polyimide Creation of high-performance polymers with enhanced thermal and chemical stability.

Selective Modifications and Transformations Involving the Trifluoromethyl Moiety

The trifluoromethyl group is renowned for its high stability, which presents a significant challenge for its selective modification. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making transformations that involve its cleavage inherently difficult. rsc.org In the case of this compound, the presence of two highly reactive amino groups further complicates direct modifications of the trifluoromethyl group, as these functionalities would likely be incompatible with the harsh conditions often required for C-F bond activation.

However, recent advancements in catalysis have opened new avenues for the selective functionalization of trifluoromethylarenes. These methods, while not yet reported specifically for this compound, provide a conceptual framework for potential transformations. Strategies such as visible-light photocatalysis merged with Lewis acid activation have demonstrated the ability to achieve single C(sp³)–F bond cleavage in trifluoromethylarenes. acs.orgblogspot.comnih.gov This approach allows for the conversion of trifluoromethylarenes into aryldifluoromethyl compounds, which are valuable motifs in medicinal chemistry. acs.orgnih.gov Mechanistic studies suggest that these reactions may proceed through the formation of a borenium cationic species which facilitates the C-F bond cleavage. acs.orgnih.gov

Another promising strategy involves transition-metal catalysis. For instance, a combination of palladium and copper catalysts has been shown to selectively activate a single C–F bond in trifluoromethyl arenes under relatively mild conditions, leading to the formation of difluoromethylarenes (ArCF₂H). rsc.org The unique mechanism of this reaction, which can overcome the inherent high reactivity of the product compared to the starting material, offers potential for developing useful transformations based on selective C-F activation. rsc.org

It is important to note that the application of these methods to this compound would likely necessitate the protection of the amino groups to prevent their interference with the catalytic systems.

Ortho- and Meta-Substituent Effects on Reactivity Profiles

The reactivity of an aromatic ring in electrophilic substitution reactions is profoundly influenced by the nature of the substituents it carries. These substituents can either activate or deactivate the ring towards electrophilic attack and direct the incoming electrophile to specific positions. imperial.ac.uklibretexts.org

In this compound, the two amino groups (–NH₂) are strong activating groups and are ortho, para-directors. imperial.ac.ukorganicchemistrytutor.com This is due to the ability of the nitrogen lone pairs to donate electron density to the aromatic ring through resonance, thereby stabilizing the carbocation intermediate (the arenium ion) formed during electrophilic attack. libretexts.orgbyjus.com This increased electron density is most pronounced at the positions ortho and para to the amino groups.

Conversely, the trifluoromethyl group (–CF₃) is a strong deactivating group and a meta-director. lkouniv.ac.inyoutube.com Its powerful electron-withdrawing inductive effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack. youtube.com When substitution does occur, it is directed to the meta position to avoid the formation of highly unstable resonance structures where the positive charge of the arenium ion is adjacent to the electron-deficient trifluoromethyl group. youtube.com

In the case of this compound, the directing effects of the two amino groups are dominant over the trifluoromethyl group. The strong activating and ortho, para-directing nature of the amino groups will dictate the position of electrophilic substitution. Therefore, incoming electrophiles will be directed primarily to the positions ortho and para to the amino groups, which correspond to the 2, 4, and 6 positions of the benzene (B151609) ring.

In the context of nucleophilic aromatic substitution (SₙAr), the trifluoromethyl group, being strongly electron-withdrawing, can activate the ring towards attack by a nucleophile, particularly when a good leaving group is present at an ortho or para position. Research on the reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline (B41778) derivatives has shown that the reaction proceeds via an addition-elimination mechanism, with the rate being influenced by the substituents on the aniline nucleophile. researchgate.net While this is a precursor to the target molecule, it highlights the electronic influence of the trifluoromethyl group in SₙAr reactions. For this compound itself, direct nucleophilic aromatic substitution is unlikely without modification of the amino groups into better leaving groups.

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.com The synthesis of this compound can be evaluated and optimized according to these principles, particularly in the reduction of the precursor, 3,5-dinitrobenzotrifluoride.

A key synthetic step is the reduction of the two nitro groups. Traditional methods for nitro group reduction often involve stoichiometric reducing agents such as metals (e.g., tin, iron) in acidic media, which generate significant amounts of waste. researchgate.net A greener alternative is catalytic hydrogenation, which utilizes a catalyst (e.g., palladium on carbon, platinum oxide, or Raney nickel) and molecular hydrogen as the reducing agent. numberanalytics.comresearchgate.net This method is highly atom-economical, with water being the only byproduct. A patent for the synthesis of the related compound, 3,5-diaminobenzoic acid, describes a catalytic hydrogenation process using a Pd/C catalyst that can be recovered by membrane filtration and reused, which aligns with the green chemistry principle of catalysis. google.com This approach avoids the use of toxic and hazardous reagents like hydrazine. researchgate.netgoogle.com

The development of sustainable methods for producing amines is an active area of research. nih.gov This includes the use of biocatalysts and the synthesis of amines from renewable resources, although direct application to fluorinated aromatic amines like this compound is still an emerging field. mdpi.com

Future research into the synthesis of this compound will likely focus on developing more sustainable catalytic systems with higher efficiency, selectivity, and reusability, as well as exploring milder reaction conditions to further enhance the environmental profile of its production.

Data Tables

Table 1: Synthetic Pathways to this compound and its Precursor

Starting MaterialReagents and ConditionsProductYieldReference
BenzotrifluorideOleum, Alkali Metal Nitrate, up to 225 °C3,5-DinitrobenzotrifluorideGood google.com
3,5-DinitrobenzotrifluorideCatalytic Hydrogenation (e.g., Pd/C, H₂)This compoundHigh google.com (by analogy)
4-Chloro-3,5-dinitrobenzotrifluorideAniline derivatives, Methanol, Room TemperatureN-(2,6-Dinitro-4-trifluoromethylphenyl)aniline derivatives- researchgate.net

Table 2: Substituent Effects on Electrophilic Aromatic Substitution

SubstituentNatureDirecting EffectInfluence on Reactivity
-NH₂ (Amino)Electron-donating (by resonance)ortho, paraActivating
-CF₃ (Trifluoromethyl)Electron-withdrawing (by induction)metaDeactivating

Advanced Spectroscopic and Analytical Characterization of 3,5 Diaminobenzotrifluoride and Its Derivatives

Structural Elucidation Techniques

Determining the precise chemical structure of DABTF and its polymeric derivatives is foundational to understanding their properties. Spectroscopic methods are paramount for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Characterization

NMR spectroscopy is an indispensable tool for confirming the molecular structure of monomers like DABTF and for verifying the successful polymerization and imidization of its derivatives. azom.com ¹H, ¹³C, and ¹⁹F NMR are all employed to provide a comprehensive picture of the chemical environment of the respective nuclei. organicchemistrydata.orgwikipedia.org

¹H NMR: In the proton NMR spectrum of DABTF, distinct signals corresponding to the aromatic protons and the amine (-NH₂) protons would be observed. The integration and splitting patterns of these signals confirm the substitution pattern on the benzene (B151609) ring.

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon attached to the -CF₃ group will show a characteristic quartet due to C-F coupling, and its chemical shift indicates the strong electron-withdrawing nature of the group.

¹⁹F NMR: As ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. azom.comwikipedia.org For DABTF, the three equivalent fluorine atoms of the -CF₃ group will typically produce a single resonance peak. The chemical shift of this peak is indicative of the electronic environment around the trifluoromethyl group. wikipedia.org For instance, trifluorotoluene, a related compound, is often used as a reference material in ¹⁹F NMR. azom.com

CompoundNucleusSolventChemical Shift (δ, ppm)Coupling Constant (J, Hz)
Difluoromethyl 4-(dimethylamino)benzoate¹HCDCl₃7.90 (d), 7.27 (t), 6.62 (d), 3.05 (s)J = 9.2, J = 72.0
Difluoromethyl 4-(dimethylamino)benzoate¹⁹FCDCl₃-90.90 (d)J = 72.0
5-Bromo-1,2,3-trifluorobenzene¹⁹FNot Specified~ -133, ~ -162Not Specified

Infrared (IR) and Raman Spectroscopic Analysis for Chemical Structure

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying functional groups and confirming chemical transformations, such as the conversion of poly(amic acid) precursors into polyimides. researchgate.netrsc.org

In the spectrum of the DABTF monomer, characteristic absorption bands would be observed for:

N-H stretching: Typically appearing in the 3300-3500 cm⁻¹ region for the primary amine groups.

C-F stretching: Strong absorptions associated with the trifluoromethyl group are expected, generally found in the 1100-1350 cm⁻¹ range.

Aromatic C-H and C=C stretching: Bands corresponding to the benzene ring vibrations.

For polyimides derived from DABTF, IR spectroscopy is used to monitor the imidization process. This involves observing the disappearance of the amic acid's N-H and O-H stretching bands and the appearance of characteristic imide ring absorption bands, such as the asymmetric and symmetric C=O stretching vibrations (around 1780 and 1720 cm⁻¹), and the C-N stretching vibration (around 1370 cm⁻¹).

Raman spectroscopy provides complementary information. For example, in related aminobenzonitrile molecules, various vibrational modes have been assigned using Raman data. researchgate.net For DABTF derivatives, Raman spectroscopy can be particularly useful for analyzing the skeletal vibrations of the polymer backbone. nih.govnih.gov

Morphological and Microstructural Analysis of Derived Materials

The performance of materials derived from 3,5-Diaminobenzotrifluoride, especially in applications like films and composites, is highly dependent on their morphology and microstructure. nasa.govmdpi.com

Electron Microscopy (SEM, TEM) for Film and Particle Morphology

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques used to visualize the surface and bulk morphology of materials. For polyimide films derived from DABTF, SEM can be used to examine the surface topography, uniformity, and the presence of any defects or microcracks. Cross-sectional SEM can reveal information about the film's thickness and internal structure. TEM, offering higher resolution, can be employed to study the nanoscale morphology and dispersion of any fillers within a composite material.

X-ray Diffraction (XRD) Studies for Crystalline Structure and Orientation

X-ray Diffraction (XRD) is the primary technique for investigating the degree of crystallinity in polymeric materials. researchgate.net Polyimides derived from aromatic monomers can range from being completely amorphous to semi-crystalline. researchgate.net The introduction of bulky -CF₃ groups from DABTF can disrupt chain packing, often leading to more amorphous structures. researchgate.net This is generally desirable as it can enhance solubility and optical transparency. researchgate.net

XRD patterns of amorphous polymers show broad, diffuse halos, whereas semi-crystalline polymers exhibit sharp diffraction peaks superimposed on the amorphous halo. researchgate.net The position of these peaks can be used to calculate the d-spacing (inter-chain distance) using Bragg's Law, providing insight into how the polymer chains are packed in the solid state. researchgate.net Studies on various polyimides show that rigid polymer chain structures favor crystallization, while flexible linkages or bulky side groups promote amorphous patterns. researchgate.net

Thermal Analysis Methods for Performance Evaluation

The inclusion of the trifluoromethyl group is often intended to enhance the thermal properties of polymers. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for quantifying this performance. researchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of polyimides. Key parameters obtained from a TGA curve include the onset of decomposition and the temperature at which 5% or 10% weight loss occurs (T₅ or T₁₀), which are common metrics for comparing the thermal stability of different polymers. researchgate.netscielo.br Polyimides derived from DABTF are expected to exhibit high thermal stability, with decomposition temperatures often exceeding 500°C. researchgate.net

Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with thermal transitions in a material. The most important parameter obtained for amorphous or semi-crystalline polymers is the glass transition temperature (Tg). researchgate.net The Tg represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A high Tg is a critical requirement for high-temperature applications. nasa.govresearchgate.net The rigid structure of the aromatic backbone and the bulky -CF₃ groups in DABTF-derived polyimides contribute to high Tg values, often in the range of 250°C to over 400°C depending on the comonomer used. scielo.brmdpi.com

Table 2: Illustrative Thermal Properties of High-Performance Polyimides Note: Data represents findings for various high-performance polyimides, including fluorinated types, to illustrate typical performance characteristics.

Polymer SystemGlass Transition Temp. (Tg, °C)5% Weight Loss Temp. (T₅, °C)Reference
Polyimides with (1-piperidinyl)triphenylamine288 - 318> 500 researchgate.net
PI (6FDA/BPDA) Copolymer275560.7 scielo.br
PI (6FDA/ODPA) Copolymer260Not specified scielo.br
Nitrile-containing Polyimides204 - 243> 480 scispace.com

Thermogravimetric Analysis (TGA) for Decomposition and Thermal Stability

Thermogravimetric analysis (TGA) is a fundamental technique used to assess the thermal stability and decomposition profile of polymeric materials. For polyimides derived from this compound, TGA reveals their remarkable resistance to thermal degradation.

Polyimides synthesized from this compound exhibit high thermal stability, with decomposition temperatures often exceeding 450°C. kpi.ua For instance, a series of poly(amide-imide)s showed no significant weight loss up to temperatures approaching 450°C. The temperature at which 10% weight loss (Td10) occurred ranged from 454 to 484°C in a nitrogen atmosphere and 448 to 482°C in an oxygen atmosphere, indicating excellent thermo-oxidative stability. kpi.ua The presence of the trifluoromethyl group is a key contributor to this high thermal stability.

Research on various polyimides has consistently demonstrated the positive impact of incorporating fluorinated monomers like this compound. The 5% weight loss temperature (Td5%) for some polyimides can reach as high as 515°C, with char yields at 900°C around 80%. mdpi.com This is significantly higher than many non-fluorinated counterparts.

Table 1: Thermal Decomposition Data of this compound-Based Polyimides from TGA

Polymer SystemAtmosphereTd5% (°C)Td10% (°C)Char Yield at 800°C (%)
Poly(amide-imide)sNitrogen~450454-484Not Specified
Poly(amide-imide)sOxygen~450448-482Not Specified
Rigid Tricyanate Ester PolymerNot Specified515Not Specified80 (at 900°C)
Polyimides with N-substituted bibenzimidazoleNot Specified547-557Not SpecifiedNot Specified
MDI-6FDA PolyimideNot Specified574Not SpecifiedNot Specified

Note: The data presented is a compilation from various studies and represents a range of polymer systems incorporating fluorinated structures. Specific values can vary based on the exact polymer composition and experimental conditions.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperatures and Phase Transitions

Differential Scanning Calorimetry (DSC) is an indispensable tool for determining the glass transition temperature (Tg) and other phase transitions in polymers. hu-berlin.denih.gov The Tg is a critical parameter that defines the upper service temperature of an amorphous polymer.

Polyimides derived from this compound are known for their high glass transition temperatures. nasa.gov The rigid aromatic backbone and the presence of the bulky, polar trifluoromethyl group contribute to restricted chain mobility, resulting in elevated Tg values. For a series of soluble poly(amide-imide)s, the glass transition temperatures were found to be in the range of 240–278°C. kpi.ua These polymers were amorphous, as indicated by the absence of a melting endotherm in the DSC thermograms. kpi.ua

The molecular structure of the polymer has a profound influence on its Tg. For instance, the presence of flexible linkages like isopropylidene groups can lower the Tg, while more rigid units like sulfone groups tend to increase it. kpi.ua The substitution pattern on the aromatic rings also plays a role.

In some cases, extremely high glass transition temperatures, exceeding 360°C, have been reported for crosslinked polymers derived from monomers related to this class of compounds. mdpi.com Polyimides with N-substituted bibenzimidazole structures have also exhibited very high Tg values, ranging from 407 to 423°C. researchgate.net

Table 2: Glass Transition Temperatures (Tg) of this compound-Based and Related Fluorinated Polyimides from DSC

Polymer SystemTg (°C)
Soluble Poly(amide-imide)s240–278
Rigid Tricyanate Ester Polymer360
Polyimides with N-substituted bibenzimidazole407–423
Poly(benzimidazole-amide-imide)s353–379
MDI-6FDA Polyimide238

Note: The Tg values are influenced by the specific chemical structure of the polymer and the heating rate used during DSC analysis.

Thermo-mechanical Analysis (TMA) for Dimensional Stability and Thermal Expansion

Thermo-mechanical analysis (TMA) provides crucial information about the dimensional stability of a material as a function of temperature. pbipolymer.com A key parameter derived from TMA is the coefficient of thermal expansion (CTE), which is particularly important for applications where dimensional changes with temperature can lead to stress and failure, such as in electronic packaging and aerospace components.

Fluorinated polyimides, including those synthesized using this compound, are often sought after for their low CTE values. The rigid polymer chains and strong intermolecular interactions help to minimize thermal expansion.

For a series of transparent poly(amide-imide)s containing trifluoromethyl groups, the CTE values were found to be in the range of 9.0 to 26.6 ppm/°C. mdpi.com It was observed that the CTE decreased as the content of the rigid trifluoromethylated monomer increased. mdpi.com This is attributed to the rigid structure and potential hydrogen bonding involving the amide and CF3 groups. mdpi.com

In other studies, polyimides with specialized structures, such as those containing N-substituted bibenzimidazole units, have demonstrated exceptionally low CTEs, with values as low as 2.2 to 17.6 ppm/°C. researchgate.net Similarly, poly(benzimidazole-amide-imide) films have shown CTEs in the range of 3.7 to 12.3 ppm K⁻¹. bohrium.com The ability to achieve such low CTEs makes these materials highly desirable for applications requiring high dimensional stability over a wide temperature range.

Table 3: Coefficient of Thermal Expansion (CTE) of Fluorinated Polyimides from TMA

Polymer SystemCTE (ppm/°C or ppm/K⁻¹)Temperature Range (°C)
Transparent Poly(amide-imide)s9.0–26.640–250
Polyimides with N-substituted bibenzimidazole2.2–17.6Not Specified
Poly(benzimidazole-amide-imide)s3.7–12.3Not Specified
ONYX Material1.4 x 10⁻⁵ – 3.6 x 10⁻⁵ (1/°C)30–160

Note: CTE values can be influenced by the measurement direction (in-plane vs. out-of-plane) for films and the processing conditions of the material.

Theoretical and Computational Chemistry Investigations of 3,5 Diaminobenzotrifluoride

Molecular Modeling and Simulation of 3,5-Diaminobenzotrifluoride and its Polymeric Systems

Molecular modeling and simulation techniques are instrumental in understanding the behavior of this compound, from the quantum mechanical properties of the single molecule to the macroscopic behavior of its corresponding polymers.

Quantum Mechanical (QM) Studies on Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the electronic structure and predict the reactivity of this compound. These studies provide a fundamental understanding of the molecule's behavior in chemical reactions.

The distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key determinants of a molecule's reactivity. For this compound, the electron-donating amino groups (-NH2) and the electron-withdrawing trifluoromethyl group (-CF3) significantly influence these properties. The amino groups increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack, while the trifluoromethyl group lowers the energy of the LUMO, increasing its electron-accepting capability.

The reactivity of this compound is of particular interest, especially its photochemical behavior. Studies have shown that this compound can undergo photochemically induced defluorination to form 3,5-diaminobenzoic acid when irradiated at 310 nm. nih.govresearchgate.net This reaction proceeds via a nucleophilic substitution of fluoride (B91410) with water. nih.gov This photochemical reactivity is a critical consideration in the application of polymers derived from this monomer, particularly in environments exposed to ultraviolet radiation.

Table 1: Calculated Electronic Properties of this compound (Representative DFT Data)

PropertyValueSignificance
HOMO Energy-5.2 eVIndicates susceptibility to electrophilic attack
LUMO Energy-0.8 eVRelates to electron-accepting ability
HOMO-LUMO Gap4.4 eVCorrelates with chemical stability and reactivity
Dipole Moment3.5 DInfluences solubility and intermolecular interactions
Mulliken Charge on N-0.9 eIndicates the electron-rich nature of the amino groups
Mulliken Charge on C (of CF3)+0.7 eShows the electron-withdrawing effect of the CF3 group

Note: The values in this table are representative and are based on typical DFT calculations for similar aromatic amines. The exact values may vary depending on the level of theory and basis set used.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Polymer Chain Behavior

Molecular dynamics simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. For this compound and its polymers, MD simulations provide insights into their conformational preferences and the dynamics of polymer chains.

When this compound is used as a monomer to create polymers, such as polyimides, MD simulations can predict the behavior of the resulting polymer chains. nih.gov These simulations can model the polymer in an amorphous state to predict properties like the glass transition temperature (Tg), mechanical strength, and the diffusion of small molecules through the polymer matrix. The rigidity of the benzotrifluoride (B45747) unit and the interactions between polymer chains, including hydrogen bonding involving the amino groups during polymerization, are key factors that determine the bulk properties of the material.

Table 2: Simulated Properties of a Polyimide Derived from this compound (Illustrative MD Simulation Data)

PropertySimulated ValueExperimental Correlation
Glass Transition Temperature (Tg)280-320 °CHigh thermal stability
Density1.40 - 1.45 g/cm³Packing efficiency of polymer chains
Fractional Free Volume0.15 - 0.20Permeability to gases and solvents
Young's Modulus3.0 - 4.0 GPaStiffness and mechanical performance

Note: These values are illustrative and represent typical ranges for fluorinated polyimides. The actual properties would depend on the specific dianhydride used in the polymerization.

Structure-Property Relationship Predictions through Computational Approaches

A primary goal of computational chemistry in materials science is to establish clear structure-property relationships. For this compound, this involves understanding how its molecular structure influences the macroscopic properties of the polymers derived from it.

By systematically modifying the chemical structure in silico and calculating the resulting properties, it is possible to build predictive models. For instance, the introduction of the trifluoromethyl group is known to enhance properties such as thermal stability, solubility in organic solvents, and optical transparency, while lowering the dielectric constant. Computational models can quantify these effects.

Quantitative Structure-Activity Relationship (QSAR) models, for example, can be developed to correlate molecular descriptors of a series of aromatic amines with their observed properties or activities. mdpi.comnih.gov For this compound, descriptors such as its molecular weight, polarizability, and electronic parameters can be used to predict the performance of the resulting polymers.

Elucidation of Reaction Mechanisms via Theoretical Calculations

Theoretical calculations are crucial for elucidating the detailed mechanisms of chemical reactions. For this compound, this includes its synthesis and polymerization reactions.

The synthesis of polyimides from this compound and a dianhydride proceeds through a two-step process involving the formation of a poly(amic acid) intermediate followed by cyclodehydration. mdpi.comresearchgate.net Computational modeling can be used to investigate the energy barriers of each step in this process, identify the transition states, and determine the most likely reaction pathway.

Furthermore, understanding the mechanism of the photochemical defluorination of this compound is critical for predicting its environmental fate and the long-term stability of materials containing it. nih.govresearchgate.net Theoretical calculations can model the excited state of the molecule and the pathway of the nucleophilic attack by water, providing a detailed picture of this degradation process. This knowledge is vital for designing more stable materials for applications where UV stability is a requirement.

Applications in High Performance Polymer Science

Polyimide Synthesis and Comprehensive Characterization Utilizing 3,5-Diaminobenzotrifluoride

Polyimides synthesized from 3,5-DABTF exhibit a combination of properties that are attractive for high-performance applications. The presence of the bulky, electron-withdrawing -CF3 group disrupts polymer chain packing, which in turn reduces intermolecular charge-transfer complex formation. This leads to polymers with lighter color and enhanced solubility in common organic solvents, facilitating their processing into films, coatings, and moldings. nasa.gov The general synthesis route involves the reaction of 3,5-DABTF with various aromatic dianhydrides to form a poly(amic acid) precursor, which is then chemically or thermally cyclized to the final polyimide. nasa.gov

Fluorinated Polyimides with Enhanced Optical Transparency and Low Coloration

The incorporation of fluorine-containing monomers like 3,5-DABTF is a key strategy for producing highly transparent and colorless polyimides. Conventional aromatic polyimides often exhibit a deep yellow to brown color due to the formation of charge-transfer complexes (CTCs) between the electron-donating diamine and electron-accepting dianhydride moieties. The -CF3 group in 3,5-DABTF reduces the electron-donating ability of the diamine, thereby suppressing CTC formation and leading to polyimides with significantly improved optical transparency in the visible region. nasa.govnih.gov

Research has shown that polyimides derived from 3,5-DABTF and various dianhydrides possess high optical transmittance. For instance, polyimides prepared with 2,2'-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) exhibit excellent optical properties. nih.gov The combination of two fluorine-containing monomers further enhances the optical transparency. These materials are particularly valuable for applications such as flexible display substrates and optical components where clarity and minimal color are paramount. researchgate.netmdpi.com

Table 1: Optical Properties of Fluorinated Polyimides

Polyimide CompositionUV-vis Absorption Cut-off (nm)Light Transparency at 550 nm (%)
6FDA / 3,5-DABTF~360> 85
PMDA / 3,5-DABTF~380~75
BPDA / 3,5-DABTF~390~70

Note: Data are representative values compiled from various sources.

Design and Properties of Polyimides for Low Dielectric Constant Applications

The demand for materials with low dielectric constants (low-k) is driven by the microelectronics industry to reduce signal delay, crosstalk, and power dissipation in integrated circuits. nasa.govnih.gov The incorporation of fluorine is a well-established method to lower the dielectric constant of polyimides. The -CF3 group in 3,5-DABTF contributes to a lower dielectric constant in two primary ways: by introducing a significant amount of free volume into the polymer structure, which reduces the density of polarizable groups, and by the low polarizability of the C-F bond itself. nih.govrsc.org

The meta-catenation of the diamine and the presence of the bulky -CF3 group hinder efficient chain packing, leading to a higher free volume. nasa.gov When combined with dianhydrides that also contain fluorine, such as 6FDA, the effect is even more pronounced, resulting in polyimides with dielectric constants significantly lower than conventional polyimides like Kapton®. nasa.gov Research has demonstrated that the dielectric constant of polyimides can be tailored by the choice of the dianhydride reacted with 3,5-DABTF. nasa.govrsc.org

Table 2: Dielectric Properties of Polyimides Derived from 3,5-DABTF

DianhydrideDielectric Constant (at 1 MHz)
6FDA2.6 - 2.8
BPDA2.9 - 3.1
PMDA3.2 - 3.4

Note: Data are representative values compiled from various sources.

Polyimides for Flexible Substrate Materials in Advanced Microelectronics

The unique combination of thermal stability, mechanical robustness, flexibility, and low dielectric constant makes polyimides derived from 3,5-DABTF excellent candidates for flexible substrate materials in advanced microelectronics. researchgate.net These materials can be processed into thin, flexible films that can withstand the high temperatures required for semiconductor fabrication while providing the necessary electrical insulation. nasa.govresearchgate.net

The improved solubility of these fluorinated polyimides allows for their deposition from solution, which is a significant advantage for manufacturing flexible electronic devices. nih.gov The resulting films exhibit good tensile strength and elongation at break, ensuring their durability during bending and flexing. researchgate.net The low coefficient of thermal expansion (CTE) of some of these polyimides is another crucial property for their application in flexible electronics, as it ensures dimensional stability during thermal cycling. researchgate.net

Fabrication and Performance of Polyimide Ultrafine Fibrous Membranes for Optoelectronic Applications

Electrospinning is a versatile technique used to produce ultrafine fibrous membranes from polymer solutions. Polyimide nanofibrous membranes derived from 3,5-DABTF can be fabricated for potential use in optoelectronic applications. These membranes possess a high surface-area-to-volume ratio and a porous structure, which can be advantageous for applications such as substrates for flexible organic light-emitting diodes (OLEDs) or as high-reflectance materials. nih.gov

The electrospinning process involves applying a high voltage to a polymer solution, which causes the ejection of a charged jet that solidifies into a fibrous mat. The properties of the resulting membrane, such as fiber diameter and porosity, can be controlled by adjusting the electrospinning parameters and the polymer solution properties. nih.gov The use of 3,5-DABTF-based polyimides can lead to membranes with high thermal stability and optical transparency, which are beneficial for optoelectronic devices. nih.gov

Integration of this compound-Derived Polyimides in Triboelectric Nanogenerator Components

Triboelectric nanogenerators (TENGs) are devices that convert mechanical energy into electrical energy based on the principles of contact electrification and electrostatic induction. The choice of materials for the triboelectric layers is crucial for the performance of a TENG. Fluorinated polymers are often used as the negative triboelectric material due to their high electronegativity.

Polyimides derived from 3,5-DABTF, with their pendant -CF3 groups, are expected to exhibit strong electronegativity, making them excellent candidates for the negative triboelectric layer in TENGs. Their high thermal stability and mechanical robustness would also contribute to the durability and reliability of the device. Research in this area is ongoing, with the aim of developing high-performance, transparent, and flexible TENGs for applications in wearable electronics and self-powered sensors.

Poly(this compound) (PDAT) in Electrochemical Devices

Poly(this compound) (PDAT) is a conducting polymer that can be synthesized by the electrochemical polymerization of the 3,5-DABTF monomer. PDAT films can be grown on conductive substrates like fluorine-doped tin oxide (FTO) glass using cyclic voltammetry. osti.gov

These films have shown promise in electrochemical applications. For instance, PDAT has been investigated as a counter electrode material in dye-sensitized solar cells (DSSCs). osti.gov Platinum (Pt) nanoparticles can be electrochemically deposited onto the PDAT film to enhance its catalytic activity. The performance of the DSSC is influenced by the loading of the Pt particles on the PDAT film. osti.gov

Furthermore, PDAT exhibits electrochromic properties, meaning its color can be reversibly changed by applying a voltage. osti.gov The color of the PDAT film can be switched between a pale yellow and a yellow state with good reversibility, suggesting its potential use in electronic display devices. osti.gov

Development and Performance of PDAT Films as Electrodes in Dye-Sensitized Solar Cells (DSSCs)

Poly(this compound) (PDAT) has been investigated for its potential application as a counter electrode material in dye-sensitized solar cells (DSSCs). mdpi.com These solar cells are a promising type of photovoltaic technology due to their low production cost and environmental friendliness. researchgate.net The counter electrode is a critical component in a DSSC, responsible for catalyzing the reduction of the redox mediator and completing the electrical circuit. mdpi.com

In a typical fabrication, PDAT films are grown on a conductive substrate, such as fluorine-doped tin oxide (FTO) glass, through electrochemical methods like cyclic voltammetry. mdpi.com To enhance their catalytic activity, these PDAT films are often decorated with platinum (Pt) nanoparticles, which are deposited electrochemically onto the polymer surface. mdpi.com

DSSC Component Material Function Performance Factor
Working ElectrodeN719 dye-sensitized TiO₂Anode, light absorption and electron injectionDefines the light-harvesting capability
Counter ElectrodePoly(this compound) (PDAT) with Pt particlesCathode, catalyzes redox mediator reductionEfficiency increases with Pt loading
SubstrateFluorine-doped tin oxide (FTO) glassTransparent conductive oxideProvides electrical contact and allows light passage

Applications of PDAT in Electrochromic Devices and Displays

The electrochromic properties of poly(this compound) (PDAT) make it a candidate for use in electrochromic devices (ECDs) and displays. mdpi.com Electrochromism is the phenomenon where a material changes its color in response to an applied electrical voltage. researchgate.net This property is utilized in applications such as smart windows, dimmable rearview mirrors, and low-power displays. nih.gov

PDAT films exhibit a reversible color change when a voltage is applied. mdpi.com Specifically, the film transitions from a pale yellow to a more distinct yellow color as the applied voltage increases. mdpi.com This change is reported to have good reversibility, which is a crucial characteristic for the long-term performance and stability of electrochromic devices. mdpi.com The ability to be synthesized and deposited via electrochemical methods on transparent conductive substrates makes PDAT a potentially viable material for integration into electronic display technologies. mdpi.com

Device Type Active Material Observed Property Potential Application
Electrochromic DevicePoly(this compound) (PDAT)Reversible color change from pale yellow to yellow with applied voltageElectronic displays, Smart windows

Hybrid Materials and Nanocomposite Formulations Incorporating this compound Derivatives

The incorporation of this compound into hybrid materials and nanocomposites offers a pathway to develop advanced materials with tailored properties. By combining the polymer derived from this monomer with inorganic moieties like Polyhedral Oligomeric Silsesquioxane (POSS) or functionalized nanoparticles, it is possible to create materials with enhanced thermal, mechanical, or functional characteristics.

Synthesis of Hybrid Materials Based on Polyhedral Oligomeric Silsesquioxane (POSS)

This compound serves as a precursor in the synthesis of organic-inorganic hybrid materials, particularly those involving Polyhedral Oligomeric Silsesquioxane (POSS). POSS are cage-like molecules with a silicon-oxygen core and organic functional groups at the vertices, which can be incorporated into polymer chains to create hybrid materials with significantly improved properties.

One synthetic route involves the use of a POSS-substituted aromatic diamine, such as N-[(heptaisobutyl-POSS)propyl]-3,5-diaminobenzamide (DABA-POSS), which is a derivative of this compound. This POSS-containing diamine can be copolymerized with traditional aromatic dianhydrides and other diamines to produce polyimide-POSS composite films. The incorporation of POSS units into the polyimide backbone has been shown to enhance thermal stability and, notably, resistance to atomic oxygen, which is a critical property for materials used in low Earth orbit space applications. The silicon in the POSS structure can react with atomic oxygen to form a protective passivation layer of silicon oxide.

Hybrid Material Component Chemical Name/Type Role in Hybrid Material Resulting Property Enhancement
Amine Monomer DerivativeN-[(heptaisobutyl-POSS)propyl]-3,5-diaminobenzamide (DABA-POSS)Introduces POSS into the polymer backboneImproved thermal stability and atomic oxygen resistance
Co-monomerAromatic Dianhydride (e.g., Pyromellitic dianhydride)Forms the polyimide backboneContributes to the intrinsic properties of the polyimide
Inorganic MoietyPolyhedral Oligomeric Silsesquioxane (POSS)Provides silicon contentForms a protective silicon oxide layer

Integration with Functionalized Nanoparticles for Enhanced Material Properties

The integration of functionalized nanoparticles into a polymer matrix derived from this compound is a strategy to create nanocomposites with enhanced properties. Aromatic polyamides, for which this compound is a building block, can be combined with various nanoparticles to improve mechanical strength, thermal stability, or introduce new functionalities. mdpi.com

For instance, fluorinated aromatic polyamides can be used as a matrix for nanoparticles. researchgate.net The surface of nanoparticles, such as zinc oxide (ZnO) or silica (B1680970), can be functionalized with coupling agents to improve their dispersion within the polymer matrix and enhance the interfacial bonding between the organic and inorganic phases. researchgate.net This improved interaction leads to a more homogeneous nanocomposite material with superior properties compared to the neat polymer. researchgate.net While specific studies on PDAT nanocomposites are limited, the principles derived from similar fluorinated polymers suggest that integrating functionalized nanoparticles like silica or metal oxides could lead to materials with enhanced thermal and mechanical properties. mdpi.comresearchgate.net

Nanocomposite Component Example Material Function Potential Property Enhancement
Polymer MatrixFluorinated Aromatic Polyamide (derived from this compound)Provides structural integrityHigh thermal stability, chemical resistance
Functionalized NanoparticleSilane-treated Zinc Oxide (ZnO)Reinforcing fillerImproved dispersion, enhanced thermal and mechanical properties
Coupling Agent3-aminopropyltriethoxysilane (APS)Improves interfacial adhesionBetter stress transfer between polymer and nanoparticle

Role in Supramolecular Chemistry and Framework Materials

Covalent Organic Framework (COF) Synthesis and Topological Design Using Diaminobenzotrifluoride Building Blocks

Covalent Organic Frameworks are a class of crystalline porous polymers with highly ordered structures and tunable functionalities. The synthesis of COFs involves the strategic selection of organic building blocks to create pre-designed network topologies. nih.gov While direct reports on the use of 3,5-Diaminobenzotrifluoride in COF synthesis are not extensively documented, the closely related fluorinated diamines have been successfully employed to create functional COFs. These examples provide a strong basis for understanding the potential of this compound in this domain.

For instance, the synthesis of fluorinated COFs through solvothermal, catalyst-free Schiff base reactions has been demonstrated to yield materials with high crystallinity and significant surface areas. nih.gov The general approach involves reacting an amine-functionalized monomer, such as this compound, with a multitopic aldehyde to form a stable, porous framework. The geometry of the building blocks dictates the resulting topology of the COF, which can range from two-dimensional layered structures to complex three-dimensional networks. nih.gov

The separation of isomers is a challenging task in chemistry due to their similar physicochemical properties. COFs, with their uniform and tunable pore structures, offer a promising platform for developing highly selective stationary phases for gas chromatography. The incorporation of functional groups, such as trifluoromethyl groups, into the COF structure can significantly enhance their separation capabilities.

While a COF explicitly synthesized from this compound for this purpose is not prominently featured in the literature, a 2D COF, TpTFMB, created from 1,3,5-triformylphloroglucinol and 2,2'-bis(trifluoromethyl)benzidine, demonstrates the potential of such materials. This COF, when grown on a capillary, showed high resolution in the separation of various isomers, including positional, chain, and geometric isomers. The separation mechanism is attributed to a combination of hydrogen bonding, dipole-dipole interactions, and steric effects, all influenced by the trifluoromethyl groups.

The potential utility of a COF derived from this compound in gas chromatography can be inferred from the performance of similar fluorinated materials. The rigidity of the benzotrifluoride (B45747) unit would contribute to a well-defined pore structure, while the trifluoromethyl group would introduce specific interactions with analytes, leading to enhanced selectivity.

Isomer Type Examples Separated by a Fluorinated COF Potential Separation Mechanism
Positional IsomersEthylbenzene and xylene, ChlorotolueneDipole-induced dipole and steric interactions
Chain IsomersButylbenzene and ethyl butanoateShape selectivity and van der Waals forces
Geometric Isomerscis-trans 1,3-dichloropropeneSteric hindrance and specific polar interactions

This table is illustrative and based on the capabilities of closely related fluorinated COFs.

The trifluoromethyl (-CF3) group is a powerful functional group in the design of advanced materials due to its unique electronic properties and steric bulk. nih.gov When incorporated into the pore walls of a COF, the -CF3 group can profoundly influence the material's properties and its performance in separation applications.

The high lipophilicity of the -CF3 group can alter the surface properties of the COF's pores, making them more suitable for the separation of nonpolar or weakly polar analytes. nih.gov Furthermore, the strong electron-withdrawing nature of the -CF3 group can create localized dipoles within the pores, leading to specific interactions with polarizable or polar molecules. This can enhance the selectivity of the COF for certain isomers over others.

The steric bulk of the -CF3 group can also play a crucial role in tuning the pore size and shape of the COF. This "pore engineering" at the molecular level is critical for achieving size- and shape-based selectivity, which is often the key to separating challenging isomer mixtures. The presence of multiple -CF3 groups can create a unique microenvironment within the pores that can lead to enhanced resolution in chromatographic separations. Research on various fluorinated molecules has shown that the trifluoromethyl group can increase potency and binding through multipolar interactions. nih.govrsc.org

Property Influence of Trifluoromethyl Group Effect on COF Performance
Lipophilicity Increases the lipophilic character of the pore surface.Enhances retention of nonpolar analytes.
Electronic Effects Creates localized dipoles due to its electron-withdrawing nature.Improves selectivity towards polarizable molecules.
Steric Hindrance Modifies the effective pore size and shape.Enables shape-selective separations of isomers.
Intermolecular Forces Can participate in halogen bonding and other non-covalent interactions.Provides additional selective interactions with analytes.

Exploration of Other Supramolecular Assemblies and Coordination Polymers

Beyond COFs, this compound is a versatile building block for a range of other supramolecular structures and polymers. The two primary amine groups on the molecule can participate in various chemical reactions to form different types of linkages.

One notable application is in the synthesis of high-performance polyimides. A NASA technical brief describes the synthesis of polyimides from this compound. nasa.gov These fluorinated polyimides exhibit a combination of desirable properties, including high thermal stability, good solubility in common organic solvents, low dielectric constants, and high glass-transition temperatures. nasa.gov These characteristics make them suitable for applications in aerospace and electronics, where materials are required to withstand extreme conditions. nasa.gov

The amine groups of this compound also provide sites for coordination with metal ions, opening up the possibility of forming coordination polymers and metal-organic frameworks (MOFs). While specific examples involving this particular ligand are not abundant, the principles of coordination chemistry suggest that it could be used to construct a variety of multidimensional structures. The properties of such coordination polymers would be influenced by the choice of the metal ion, the coordination geometry, and the inherent characteristics of the this compound ligand, such as its rigidity and the presence of the trifluoromethyl group.

The ability of amine-containing molecules to form complex supramolecular assemblies through hydrogen bonding and other non-covalent interactions is well-established. tue.nlrsc.org It is therefore plausible that this compound could be a component in the self-assembly of more complex, functional supramolecular architectures.

Photochemical and Environmental Degradation Studies of 3,5 Diaminobenzotrifluoride

Photohydrolysis Mechanisms of Trifluoromethyl Aromatic Amines

The photohydrolysis of trifluoromethyl aromatic amines is a key degradation pathway. This process involves a light-induced reaction with water, leading to the breakdown of the compound. For instance, 3,5-Diaminobenzotrifluoride undergoes defluorination to 3,5-diaminobenzoic acid when irradiated at 310 nm. researchgate.netnih.gov This reaction is a nucleophilic substitution of fluoride (B91410) by water. nih.gov The involvement of a triplet state in the photodegradation of some trifluoromethyl compounds has been confirmed through laser flash photolysis and quenching experiments. researchgate.net

The susceptibility of the C-F bond to photohydrolysis is not uniform across all benzotrifluoride (B45747) derivatives. The nature of the substituents on the phenyl ring plays a crucial role in determining the photoreactivity. acs.org For example, π-electron-donating substituents such as -NH2, -OH, and -OCH3 can promote C-F photohydrolysis. acs.org

Investigation of Substituent Effects on C-F Bond Photoreactivity

The substituents on the aromatic ring significantly influence the photoreactivity of the carbon-fluorine (C-F) bond in benzotrifluoride derivatives. Research has shown that electron-donating groups, such as the amino groups in this compound, are crucial for the susceptibility of the C-F bond to photohydrolysis. researchgate.netacs.org

In contrast, compounds with different substituents exhibit varied stability under irradiation. For example, 3,5-dinitrobenzotrifluoride (B42144) is photostable at a wavelength of 310 nm. researchgate.netacs.org However, its reduction product, this compound, readily undergoes photochemical defluorination at the same wavelength. researchgate.netacs.org Furthermore, derivatives such as 3-hydroxylamino-5-nitrobenzotrifluoride and N,N-diacetyl-3,5-diaminobenzotrifluoride are also reported to be stable under similar light conditions, highlighting the specific role of the free amino groups in facilitating photodegradation. researchgate.netacs.org

This demonstrates a clear structure-reactivity relationship, where the electronic properties of the substituents govern the photochemical fate of the C-F bond. The presence of the two amino groups in this compound enhances the electron density of the aromatic ring, which is believed to facilitate the nucleophilic attack by water on the trifluoromethyl group upon photoexcitation.

Characterization of Degradation Pathways and Identification of Byproducts

The primary photodegradation pathway for this compound in aqueous solutions is its transformation into 3,5-diaminobenzoic acid. researchgate.netnih.gov This occurs through the photohydrolysis of the trifluoromethyl group.

In addition to the formation of 3,5-diaminobenzoic acid, another notable degradation phenomenon is the polymerization of defluorination intermediates. nih.gov This process leads to the formation of dark-colored compounds through the creation of amide bonds. nih.gov The formation of these polymers is a significant aspect of the degradation pathway.

The table below summarizes the key degradation products of this compound identified in research studies.

Initial CompoundDegradation ProductTransformation Process
This compound3,5-Diaminobenzoic AcidPhotohydrolysis
This compound IntermediatesPolymersPolymerization via amide bonds

Environmental Implications and Analytical Detection Strategies for this compound and its Degradants

The environmental fate of this compound and its degradation products is a subject of concern due to the potential for persistence and transformation of such chemicals in aquatic ecosystems. epa.gov The photodegradation of this compound is a key process influencing its environmental persistence. researchgate.netnih.gov The formation of byproducts, including 3,5-diaminobenzoic acid and various polymers, introduces new chemical species into the environment that may have their own toxicological and environmental profiles. nih.gov

Given the potential environmental presence of this compound and its degradants, effective analytical detection strategies are essential. High-performance liquid chromatography (HPLC) is a commonly employed technique for the determination of aromatic amines and their degradation products. researchgate.net For this compound, a specific application involving an on-line photoreactor has been developed for its detection in aqueous solutions. researchgate.netnih.gov This method takes advantage of the photocatalyzed defluorination process. The immediate and complete transformation of this compound in the photoreactor, evidenced by a rapid pH drop from 6.2 to 3.2 and confirmed by chromatographic analysis, allows for effective detection at concentrations ranging from 1 to 1000 parts per million. researchgate.netnih.gov

The table below outlines the analytical methods used for the detection of this compound and its degradation products.

AnalyteAnalytical MethodKey Features
This compoundOn-line photoreactor with pH and chromatographic detectionHigh specificity and sensitivity, effective for a wide concentration range. researchgate.netnih.gov
Aromatic Amines (general)High-Performance Liquid Chromatography (HPLC)Suitable for separating and quantifying parent compounds and degradation products. researchgate.net

Emerging Research Directions and Future Perspectives for 3,5 Diaminobenzotrifluoride

Novel Derivatization Strategies for Advanced Functionality

The functionalization of 3,5-Diaminobenzotrifluoride is a key area of research aimed at unlocking new applications and enhancing material properties. The two primary amine groups on the benzene (B151609) ring serve as reactive sites for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives.

One of the most prominent derivatization strategies involves the reaction of this compound with dicarboxylic acids or their derivatives to form fluorinated polyamides. These polymers exhibit excellent thermal properties, with glass transition temperatures often exceeding 300°C. The incorporation of the trifluoromethyl group enhances the solubility of these polyamides in various organic solvents, a significant advantage for processing and fabrication. For instance, novel unsymmetrical fluorinated diamine monomers have been prepared and subsequently polymerized to yield polyamides with high inherent viscosities and excellent thermal stability cjps.org.

Another avenue of exploration is the synthesis of novel 1,3,5-triazine (B166579) derivatives incorporating aminobenzoic acid moieties. These compounds have shown potential as antimicrobial agents, and the synthetic routes can often be adapted to utilize fluorinated amines like this compound. The derivatization can be achieved through conventional heating or more efficient microwave irradiation methods, offering a versatile platform for creating new functional materials nih.gov.

Furthermore, the development of pyrazole (B372694) derivatives from fluorinated precursors is an active area of research. For example, 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives have been synthesized and shown to be potent growth inhibitors of drug-resistant bacteria . While not a direct derivatization of this compound, this research highlights the potential for creating biologically active compounds by incorporating the trifluoromethyl-phenyl moiety.

The table below summarizes some of the novel derivatization strategies and the resulting functionalities.

Derivatization StrategyResulting DerivativeAdvanced Functionality
Polycondensation with dicarboxylic acidsFluorinated PolyamidesHigh thermal stability, enhanced solubility
Reaction with cyanuric chloride1,3,5-Triazine derivativesPotential antimicrobial properties
Multi-step synthesis involving fluorinated precursorsPyrazole derivativesBiological activity (e.g., antibacterial)

Next-Generation Material Engineering and Tailored Performance

The unique properties of this compound make it an ideal candidate for engineering next-generation materials with precisely tailored performance characteristics. Its primary application in this domain is in the synthesis of high-performance polyimides.

Fluorinated polyimides derived from this compound exhibit a range of desirable properties for aerospace and electronic applications. These include optical transparency, solubility in common polar solvents, enhanced thermo-oxidative stability, low dielectric constants, and high glass-transition temperatures. nasa.gov These properties are critical for applications such as flexible electronic substrates, high-temperature adhesives, and coatings for spacecraft. The incorporation of the trifluoromethyl group disrupts polymer chain packing, leading to increased free volume and, consequently, lower dielectric constants and improved solubility.

A significant area of development is the creation of high-performance membranes for gas separation and other filtration applications. Polyimides with intrinsic microporosity, for instance, can be designed using rigid backbone structures that incorporate spiro-centers. nih.gov The use of fluorinated diamines like this compound can further enhance the performance of these membranes by modifying their permeability and selectivity.

The engineering of advanced nanocomposites represents another promising frontier. By incorporating nanoparticles into a polymer matrix derived from this compound, it is possible to create materials with significantly enhanced mechanical, thermal, and electrical properties. For example, advanced fluoropolymer nanocomposites are being developed with applications in a wide range of fields, from electronics to biomedical devices. elsevier.com

The table below illustrates how the incorporation of this compound can be used to tailor the performance of various materials.

Material TypeTailored Performance CharacteristicApplication Area
Fluorinated PolyimidesLow dielectric constant, high thermal stabilityAerospace, Electronics
Polyimide MembranesHigh gas permeability and selectivityGas Separation
Advanced NanocompositesEnhanced mechanical and thermal propertiesAdvanced Manufacturing

Advancements in Green Synthesis and Sustainable Applications

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable chemical processes. This trend extends to the synthesis of fluorinated compounds like this compound and the materials derived from them.

Traditional methods for the synthesis of fluorinated aromatic compounds can involve harsh reagents and generate significant amounts of waste. Researchers are now exploring greener alternatives. One promising approach is the use of biocatalysis. researchgate.netnih.govnumberanalytics.comnumberanalytics.com Enzymes, such as fluorinases, have the potential to catalyze the formation of carbon-fluorine bonds under mild conditions, offering a more sustainable route to fluorinated building blocks. While the direct biocatalytic synthesis of this compound is still in its early stages, the broader field of enzymatic fluorination is rapidly advancing. numberanalytics.com

The development of green, environmentally friendly, and sustainable bioproduction methods for aminobenzoic acid and its derivatives also provides a roadmap for the future synthesis of compounds like this compound. mdpi.com These methods often rely on microbial fermentation and can significantly reduce the environmental impact compared to traditional chemical synthesis.

In terms of sustainable applications, the photochemical reactivity of this compound is being explored for the development of biosensors. When irradiated with UV light, the compound undergoes defluorination, leading to a change in pH that can be detected. researchgate.net This property could be harnessed to create sensors for detecting specific molecules.

The table below highlights some of the advancements in green synthesis and sustainable applications related to this compound.

Area of AdvancementSpecific DevelopmentPotential Impact
Green SynthesisBiocatalytic fluorinationReduced environmental impact, milder reaction conditions
Green SynthesisMicrowave-assisted synthesis of derivativesFaster reaction times, reduced solvent use nih.gov
Sustainable ApplicationsPhotochemical defluorination for biosensorsDevelopment of novel sensing technologies

In Silico Design and Optimization for Rational Material Development

Computational modeling and simulation are becoming indispensable tools in the rational design of new materials. In silico techniques, such as molecular dynamics (MD) simulations and quantum chemical calculations, allow researchers to predict the properties of materials before they are synthesized in the lab, saving time and resources.

For polymers derived from this compound, MD simulations can provide valuable insights into their structure-property relationships. For example, simulations can be used to predict the glass transition temperature, coefficient of thermal expansion, and mechanical properties of polyimides. rsc.org This information is crucial for designing materials with specific performance characteristics. Furthermore, MD simulations can be used to study the tribological properties of polymers, providing a deeper understanding of friction and wear at the atomic scale. mdpi.com

Quantum chemical calculations can be employed to study the molecular geometry and vibrational properties of this compound and its derivatives. sigmaaldrich.comresearchgate.net These calculations can help to elucidate the electronic structure of the molecule and predict its reactivity, guiding the design of new derivatization strategies.

The use of in silico methods is particularly valuable for screening large numbers of potential candidate molecules for specific applications. For instance, computational tools can be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new compounds, which is essential for the development of new pharmaceuticals and other biologically active materials. nih.gov

The table below summarizes the application of in silico design and optimization in the development of materials based on this compound.

In Silico TechniqueApplicationBenefit
Molecular Dynamics (MD) SimulationsPrediction of polymer properties (e.g., Tg, CTE)Rational design of high-performance polymers
Quantum Chemical CalculationsElucidation of electronic structure and reactivityGuidance for novel derivatization strategies
ADMET PredictionScreening of biologically active derivativesEarly assessment of potential toxicity

Q & A

Q. What are the recommended synthetic routes for 3,5-diaminobenzotrifluoride, and how do reaction conditions influence purity?

The synthesis typically involves catalytic reduction of 3,5-dinitrobenzotrifluoride using hydrogen gas and palladium-based catalysts. Key parameters include solvent selection (e.g., ethanol or THF), catalyst loading (5–10 wt%), and temperature (25–50°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to remove nitro-group byproducts .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation and moisture absorption. Avoid exposure to light, as photodegradation can generate fluorinated impurities. Use gloves and fume hoods during handling due to potential skin/eye irritation .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • ¹H/¹⁹F NMR : Confirm amine proton environments (δ 4.8–5.2 ppm) and trifluoromethyl group integrity (δ -62 to -64 ppm for ¹⁹F).
  • FT-IR : Identify NH₂ stretching (3300–3500 cm⁻¹) and CF₃ vibrations (1150–1250 cm⁻¹).
  • Mass Spectrometry : ESI-MS in positive ion mode ([M+H]⁺ m/z ~225) verifies molecular weight .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound for material science applications?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), guiding its use in low-dielectric-constant polymers. Hyperpolarizability (β) calculations (≈15 × 10⁻³⁰ esu) suggest potential in nonlinear optics .

Q. What strategies optimize the dielectric properties of polyimide films derived from this compound?

Incorporating meta-substituted trifluoromethyl groups reduces polarizability and free volume (measured via positron annihilation lifetime spectroscopy). Co-polymerization with 6FDA dianhydride achieves dielectric constants <2.7 (1 MHz) and optical transparency >85% at 450 nm .

Q. How do conflicting data on thermal stability arise, and how can they be resolved?

Discrepancies in decomposition temperatures (TGA: 280–320°C) stem from varying sample purity or heating rates (5–20°C/min). Controlled experiments with inert atmospheres (N₂) and standardized DSC protocols (10°C/min) reconcile these differences .

Q. What role does free volume play in gas separation membranes using this monomer?

Free-volume analysis via PALS (positron annihilation lifetime spectroscopy) shows pore radii ~0.29 nm, enabling selective CO₂/N₂ separation (ideal selectivity >30). Adjusting polymer chain packing through annealing (150–200°C) fine-tunes permeability .

Methodological Considerations

Q. How to troubleshoot low yields in nucleophilic substitution reactions involving this compound?

  • Solvent Polarity : Use DMF or DMSO to stabilize transition states.
  • Base Selection : Replace Et₃N with DBU for stronger deprotonation.
  • Reaction Monitoring : TLC (Rf ~0.3 in 1:3 EtOAc/hexane) or in-situ IR tracks intermediate formation .

Q. What analytical techniques quantify trace impurities in synthesized batches?

  • HPLC-UV : C18 column (acetonitrile/water gradient) detects nitro derivatives (<0.5% limit).
  • XPS : Fluorine edge analysis (F1s at 688 eV) identifies incomplete trifluoromethylation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.